

# 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B188011

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## Technical Guide: 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid** is a chemical compound of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its structure incorporates a benzoic acid moiety and an N-hydroxysuccinimide (NHS) ester, making it a valuable tool for covalently linking molecules. This guide provides a comprehensive overview of its chemical properties, and general applications, and includes protocols for its use in bioconjugation reactions.

## Chemical Properties and Data

The fundamental chemical data for **3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	60693-31-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	219.19 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	3-(2,5-dioxopyrrolidin-1-yl)benzoic acid	<a href="#">[1]</a>

## Core Applications in Bioconjugation

While specific documented applications for **3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid** are not extensively detailed in publicly available literature, its chemical structure strongly suggests its utility as a crosslinking agent. The N-hydroxysuccinimide ester is highly reactive towards primary and secondary amines, commonly found in proteins (e.g., lysine residues) and other biomolecules. The benzoic acid group provides a site for further modification or can influence the solubility and spacing of the resulting conjugate.

The primary application of this compound is in the formation of stable amide bonds between molecules, a cornerstone of bioconjugation chemistry. This can be used to:

- Label proteins and antibodies: Attaching fluorescent dyes, biotin, or reporter enzymes for detection and quantification.
- Create antibody-drug conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
- Immobilize proteins: Covalently attaching enzymes or antibodies to solid supports for assays or biocatalysis.
- Prepare biopolymers: Crosslinking polymers to form hydrogels for tissue engineering and drug delivery.

## General Experimental Protocol: Amine Conjugation

The following is a generalized protocol for the conjugation of **3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid** to a protein containing primary amines. This protocol is based on the known reactivity of NHS esters and may require optimization for specific applications.

#### Materials:

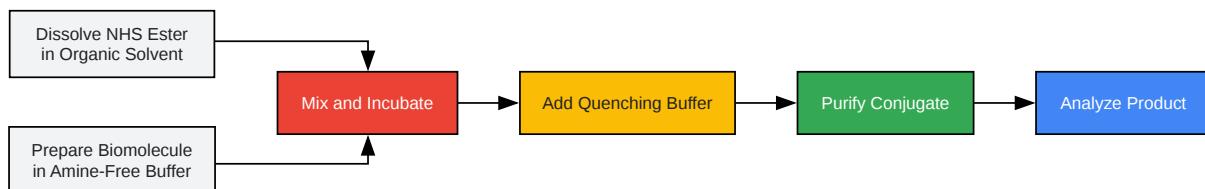
- **3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid**
- Protein or other amine-containing molecule
- Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Desalting column or dialysis cassette

#### Procedure:

- Dissolve the Reagent: Immediately before use, dissolve **3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid** in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Prepare the Protein: Dissolve the protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).
- Reaction: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing is recommended.
- Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
- Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

## Logical Workflow for Bioconjugation

The logical steps involved in a typical bioconjugation experiment using an NHS ester are outlined in the diagram below.



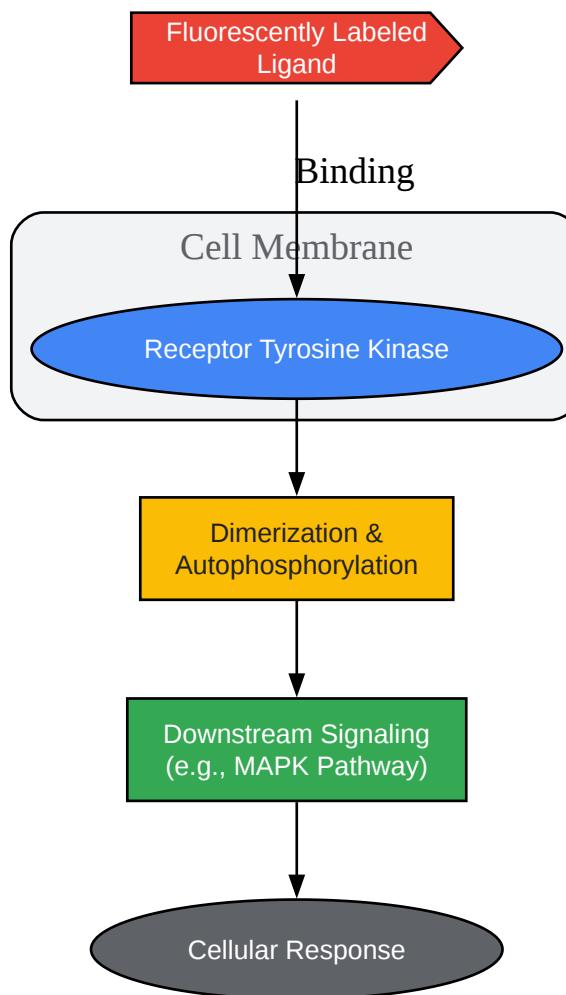
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Caption: A typical workflow for bioconjugation using an NHS ester.

## Signaling Pathway Diagram: A Conceptual Example

While **3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid** is a synthetic tool and not directly involved in natural signaling pathways, it can be used to create probes to study these pathways. For instance, it could be used to link a fluorescent molecule to a ligand that binds to a receptor tyrosine kinase (RTK), allowing for the visualization of receptor activation and downstream signaling.

The following diagram illustrates a simplified, conceptual signaling pathway that could be studied using probes synthesized with this crosslinker.



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Caption: A conceptual RTK signaling pathway for probe visualization.

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## References

- 1. 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | C<sub>11</sub>H<sub>9</sub>NO<sub>4</sub> | CID 692331 - PubChem  
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- 3. 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188011#3-2-5-dioxopyrrolidin-1-yl-benzoic-acid-cas-number-and-molecular-weight]

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